molecular formula C14H13N3S B5593805 N-3-pyridinyl-1-indolinecarbothioamide

N-3-pyridinyl-1-indolinecarbothioamide

Cat. No.: B5593805
M. Wt: 255.34 g/mol
InChI Key: KTEJXQZOPSYVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-3-pyridinyl-1-indolinecarbothioamide is a useful research compound. Its molecular formula is C14H13N3S and its molecular weight is 255.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 255.08301860 g/mol and the complexity rating of the compound is 307. The solubility of this chemical has been described as >38.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Treatment and Neurodegenerative Disorders N-3-pyridinyl-1-indolinecarbothioamide derivatives demonstrate potential in cancer treatment by inhibiting Tryptophan 2,3-Dioxygenase (TDO-2). This inhibition may also benefit patients with neurodegenerative disorders such as Parkinson’s, Alzheimer’s, and Huntington’s diseases, as well as those suffering from chronic viral infections like HCV and HIV, depression, and obesity (Abdel-Magid, 2017).

Synthesis of Tetracyclic Core of Tronocarpine The compound plays a role in the synthesis of the tetracyclic core of tronocarpine, a crucial component in various biochemical processes. Its efficacy as a substrate in Mn(III)-mediated oxidative cyclization reactions has been demonstrated, showcasing its versatility in organic synthesis (Magolan & Kerr, 2006).

Dye-Sensitized Solar Cells Metal-free indoline dyes, including derivatives of this compound, have been utilized in dye-sensitized solar cells. These derivatives show high efficiency in converting solar energy to current, highlighting their potential in renewable energy technologies (Horiuchi et al., 2004).

Biological Investigations N-(pyridin-2-yl)hydrazinecarbothioamide, a related compound, has been synthesized and investigated for its biological properties. It shows potential in the treatment of bacterial infections and might have applications in the development of new antibiotics or antimicrobial agents (Abu-Melha, 2018).

Cytotoxic and DNA Topoisomerase II Inhibitors Derivatives of this compound have shown cytotoxic activity and the ability to inhibit DNA topoisomerase II, making them potential candidates for anticancer therapies (Peczyńska‐Czoch et al., 1994).

Treatment for Alzheimer's Disease N-propyl-N-(4-pyridinyl)-1H-indol-1-amine, a closely related compound, has shown promise as a potential therapeutic agent for Alzheimer's disease. Its synthesis and biological evaluation indicate its usefulness in treating neurodegenerative diseases (Klein et al., 1996).

Properties

IUPAC Name

N-pyridin-3-yl-2,3-dihydroindole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3S/c18-14(16-12-5-3-8-15-10-12)17-9-7-11-4-1-2-6-13(11)17/h1-6,8,10H,7,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTEJXQZOPSYVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>38.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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